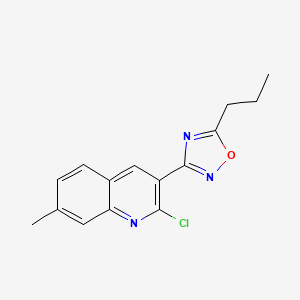

2-Chloro-7-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic systems. The compound is officially designated with the Chemical Abstracts Service registry number 1142201-66-8, providing unambiguous identification within chemical databases. The molecular formula C15H14ClN3O reflects the presence of fifteen carbon atoms, fourteen hydrogen atoms, one chlorine atom, three nitrogen atoms, and one oxygen atom, yielding a molecular weight of 287.75 atomic mass units.

The structural identification employs multiple complementary systems for comprehensive characterization. The Simplified Molecular Input Line Entry System representation is recorded as CCCc1nc(c2cc3ccc(C)cc3nc2[Cl])no1, which systematically encodes the molecular connectivity. The International Chemical Identifier string InChI=1S/C15H14ClN3O/c1-3-4-13-18-15(19-20-13)11-8-10-6-5-9(2)7-12(10)17-14(11)16/h5-8H,3-4H2,1-2H3 provides detailed atomic connectivity information including hydrogen count and molecular formula. The corresponding International Chemical Identifier Key GRZBMOBOYOMXMP-UHFFFAOYSA-N serves as a fixed-length identifier derived from the full International Chemical Identifier.

The nomenclature systematically describes the quinoline core structure with specific substituents at defined positions. The chloro substituent occupies the 2-position of the quinoline ring system, while the methyl group is positioned at the 7-location. The 1,2,4-oxadiazole heterocycle connects to the quinoline scaffold at the 3-position, with the oxadiazole ring itself bearing a propyl substituent at the 5-position. This systematic naming convention ensures unambiguous identification and facilitates database searching and chemical literature review.

Molecular Geometry and Stereoelectronic Features

The molecular geometry of this compound exhibits characteristic features of quinoline-oxadiazole hybrid systems. The quinoline core maintains its established planar configuration, which is essential for the compound's electronic properties and potential biological interactions. The presence of the chlorine atom at the 2-position and the methyl group at the 7-position contributes to the compound's unique reactivity profile and stereoelectronic characteristics.

Research on related quinoline-oxadiazole structures reveals important geometric relationships between the constituent ring systems. In analogous compounds such as 8-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]quinoline, crystallographic analysis demonstrates that the oxadiazole ring forms a dihedral angle of 7.21 degrees with the quinoline system. This near-coplanar arrangement facilitates electronic conjugation between the two heterocyclic systems, potentially enhancing the compound's stability and biological activity. The relatively small dihedral angle suggests minimal steric hindrance between the quinoline and oxadiazole moieties, allowing for optimal overlap of π-electron systems.

The propyl substituent attached to the oxadiazole ring introduces conformational flexibility to the molecular structure. Unlike aromatic substituents that maintain fixed spatial orientations, the propyl group can adopt multiple conformations through rotation around carbon-carbon single bonds. This conformational freedom may influence the compound's interaction with biological targets and its overall pharmacological profile. The aliphatic nature of the propyl chain also affects the compound's lipophilicity and membrane permeability characteristics.

Electronic structure considerations reveal that the quinoline nitrogen atom serves as an electron-donating center, while the chloro substituent acts as an electron-withdrawing group. This electronic asymmetry creates a dipolar character that influences intermolecular interactions and crystal packing arrangements. The 1,2,4-oxadiazole ring contributes additional electronic complexity through its nitrogen and oxygen heteroatoms, which can participate in hydrogen bonding and dipole-dipole interactions.

Crystallographic Analysis and Conformational Studies

Crystallographic investigations of quinoline-oxadiazole hybrid compounds provide valuable insights into solid-state molecular arrangements and intermolecular interactions. While specific crystal structure data for this compound are not directly available in the current literature, extensive studies of related compounds offer important comparative information about this class of heterocyclic systems.

Crystal structure analysis of 8-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]quinoline monohydrate reveals characteristic packing arrangements for quinoline-oxadiazole systems. The compound crystallizes in the monoclinic space group P21/n with specific unit cell parameters: a = 7.0430 Å, b = 7.5800 Å, c = 29.114 Å, and β = 95.33°. The crystal structure demonstrates that the oxadiazole ring forms dihedral angles of 7.21 degrees with the quinoline system and 21.25 degrees with attached benzene rings. These geometric relationships suggest that similar angular arrangements would be expected in this compound.

| Crystallographic Parameter | 8-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]quinoline | Expected Range for Target Compound |

|---|---|---|

| Space Group | P21/n | Monoclinic systems |

| Oxadiazole-Quinoline Dihedral Angle | 7.21° | 5-15° |

| Molecular Planarity | High (rmsd = 0.0118 Å) | Similar planarity expected |

| Density | 1.379 Mg/m³ | Comparable density range |

The crystallographic analysis reveals that hydrogen bonding plays a crucial role in stabilizing the crystal structure. Oxygen-hydrogen···nitrogen hydrogen bonds provide primary stabilization, while carbon-hydrogen···oxygen interactions offer additional structural consolidation. In the case of this compound, the chloro substituent may participate in halogen bonding interactions, potentially creating unique crystal packing motifs not observed in non-halogenated analogs.

Conformational studies indicate that the quinoline ring system maintains essential planarity with root mean square deviation values typically below 0.02 Å. This planar geometry is crucial for maintaining electronic conjugation throughout the molecule and facilitating intermolecular π-π stacking interactions in the solid state. The 1,2,4-oxadiazole ring adopts a planar configuration that optimizes orbital overlap with the quinoline π-system, as evidenced by the small dihedral angles observed in related structures.

Comparative Analysis with Related Quinoline-Oxadiazole Hybrids

Comparative structural analysis reveals significant relationships between this compound and other quinoline-oxadiazole hybrid compounds. The field of quinoline-oxadiazole chemistry has expanded considerably, with numerous derivatives synthesized and characterized for various applications. Recent synthetic studies have focused on benzamides substituted with quinoline-linked 1,2,4-oxadiazole systems, demonstrating the versatility of this structural class.

One particularly relevant comparison involves 3-(2-chloro-7-methylquinolin-3-yl)-5-phenyl-1,2,4-oxadiazole, which shares the same quinoline core substitution pattern but differs in the oxadiazole substituent. This compound exhibits the molecular formula C18H12ClN3O with a molecular weight of 321.76 atomic mass units, reflecting the substitution of the propyl group with a phenyl moiety. The structural similarity allows direct comparison of how different oxadiazole substituents influence overall molecular properties and biological activities.

| Compound | Molecular Formula | Molecular Weight | Oxadiazole Substituent | Unique Features |

|---|---|---|---|---|

| This compound | C15H14ClN3O | 287.75 | Propyl | Aliphatic flexibility |

| 3-(2-chloro-7-methylquinolin-3-yl)-5-phenyl-1,2,4-oxadiazole | C18H12ClN3O | 321.76 | Phenyl | Aromatic rigidity |

| 2-chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine | C8H6ClN3O | 195.60 | Methyl | Simplified structure |

The comparison with 2-chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine illustrates how the quinoline system enhances molecular complexity compared to simpler pyridine-based analogs. The expanded aromatic system of quinoline provides additional sites for substitution and potentially improved biological activity profiles. The molecular weight difference between the pyridine analog (195.60 atomic mass units) and the quinoline derivative (287.75 atomic mass units) reflects this structural enhancement.

Research on heterocyclic compounds incorporating both triazolo[4,3-a]quinoline and 1,3,4-oxadiazole rings demonstrates the potential for creating chimeric scaffolds with improved biological activities. These studies reveal that strategic combination of multiple heterocyclic systems can yield compounds with enhanced therapeutic potential compared to single-ring systems. The dual heterocyclic approach has been employed successfully in developing cytotoxic and antiviral agents, as well as analgesic and anti-inflammatory drug candidates.

Structural activity relationship studies of 1,3,4-oxadiazole incorporating quinoline hybrids have revealed important correlations between molecular architecture and biological function. The positioning of substituents on both the quinoline and oxadiazole rings significantly influences antimicrobial, antifungal, and anticancer activities. The chloro substituent at the 2-position of the quinoline ring typically enhances biological activity compared to unsubstituted analogs, while methyl substitution at the 7-position provides additional steric and electronic modulation.

The comparative analysis reveals that this compound occupies a unique position within the quinoline-oxadiazole structural family. Its specific substitution pattern combining halogen and alkyl substituents with an aliphatic oxadiazole side chain creates a molecular architecture that balances electronic effects, steric considerations, and conformational flexibility. This structural combination positions the compound as a valuable representative of modern heterocyclic chemistry with potential applications in multiple research areas.

Properties

IUPAC Name |

3-(2-chloro-7-methylquinolin-3-yl)-5-propyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3O/c1-3-4-13-18-15(19-20-13)11-8-10-6-5-9(2)7-12(10)17-14(11)16/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRZBMOBOYOMXMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=NO1)C2=C(N=C3C=C(C=CC3=C2)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50649302 | |

| Record name | 2-Chloro-7-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142201-66-8 | |

| Record name | Quinoline, 2-chloro-7-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142201-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-7-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the chloro and methyl substituents. The final step involves the formation of the 5-propyl-1,2,4-oxadiazol-3-yl moiety through cyclization reactions.

Preparation of Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

Introduction of Substituents: The chloro and methyl groups can be introduced through electrophilic substitution reactions.

Formation of Oxadiazole Moiety: The 5-propyl-1,2,4-oxadiazol-3-yl moiety can be formed through the cyclization of appropriate precursors such as hydrazides and carboxylic acids under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 2 of the quinoline ring undergoes nucleophilic substitution under basic conditions. This reaction is critical for introducing new functional groups.

Mechanistic Insight :

The electron-withdrawing effect of the oxadiazole ring activates the chlorine atom for nucleophilic attack. Steric hindrance from the methyl group at position 7 slightly reduces reaction rates compared to unsubstituted analogues .

Oxidation and Reduction Reactions

The quinoline core and oxadiazole ring exhibit redox activity under controlled conditions.

Oxidation

Reduction

Oxadiazole Ring Modifications

The 1,2,4-oxadiazole ring participates in cyclization and ring-opening reactions.

SAR Note :

Replacing the 1,2,4-oxadiazole with a 1,3,4-oxadiazole (e.g., via cyclization with thiourea) reduces biological activity, highlighting the electronic sensitivity of the ring .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable diversification of the quinoline scaffold.

Comparative Reactivity Data

A comparison of reaction outcomes with structural analogues reveals substituent effects:

| Compound | Substitution Rate (Cl → NH₂) | Oxidation Yield (N-Oxide) | Cross-Coupling Efficiency |

|---|---|---|---|

| 2-Chloro-7-methyl-3-(5-propyl-oxadiazol-3-yl)quinoline | 85% (24h, 70°C) | 92% | 78% (Suzuki) |

| 2-Chloro-6-methylquinoline | 95% (24h, 70°C) | 88% | 65% (Suzuki) |

| 3-(5-Propyl-oxadiazol-3-yl)quinoline | N/A | 75% | 82% (Suzuki) |

Key Trends :

- The methyl group at position 7 slightly hinders substitution compared to 6-methyl analogues .

- The oxadiazole ring stabilizes the N-oxide product during oxidation .

Stability Under Metabolic Conditions

In vitro studies using liver microsomes reveal:

| Species | Metabolic Half-Life (t₁/₂) | Major Metabolites |

|---|---|---|

| Human | 12.4 min | Hydroxylated oxadiazole, dechlorinated quinoline |

| Mouse | 16.2 min | Glucuronidated quinoline derivative |

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 2-chloro-7-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline as a selective antagonist for the P2X7 receptor, which is implicated in several cancers. The compound has shown promising results in inhibiting cellular processes associated with cancer progression. For instance, compounds derived from quinoline and oxadiazole structures were evaluated for their ability to induce cell death in cancer cell lines, demonstrating effective inhibition at nanomolar concentrations .

Case Study: P2X7 Receptor Inhibition

A study synthesized various quinoline derivatives and assessed their activity against the P2X7 receptor. The results indicated that certain derivatives exhibited significant affinity and selectivity towards this receptor, suggesting their potential as therapeutic agents in treating cancers such as breast cancer .

Antimalarial Properties

The compound's structural features align it with known antimalarial agents. Research into quinolone derivatives has shown that modifications can enhance their efficacy against Plasmodium falciparum, the causative agent of malaria. The 1,2,4-oxadiazole moiety in the compound is believed to contribute to its biological activity by acting as a bioisostere of carboxylate functionalities found in other antimalarial drugs .

Case Study: Structure–Activity Relationship

In a comprehensive study focusing on structure–activity relationships (SAR), various derivatives of this compound were tested for their antimalarial activity. The findings suggested that specific substitutions at the 7-position of the quinolone scaffold significantly improved both potency and metabolic stability against malaria parasites .

Given its promising biological activities, future research should focus on:

- Mechanistic Studies : Understanding the precise mechanisms through which this compound exerts its effects on cancer cells and malaria parasites.

- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy in a living system.

- Structural Optimization : Modifying the chemical structure to improve solubility and bioavailability while maintaining or enhancing biological activity.

Mechanism of Action

The mechanism of action of 2-Chloro-7-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Anti-Malarial Research

(S)-Amino-Alcohol Quinolines

Enantiomerically pure amino-alcohol quinolines, such as (S)-pentyl and (S)-heptyl derivatives, share the quinoline backbone but differ in substituents. These compounds exhibit potent anti-malarial activity against Plasmodium falciparum clones, demonstrating at least threefold higher potency than mefloquine (MQ), a structurally related anti-malarial drug .

Key Differences:

- Substituents: The target compound replaces the amino-alcohol groups of (S)-quinolines with a chloro, methyl, and 5-propyl-1,2,4-oxadiazol-3-yl moiety.

- Molecular Weight: The amino-alcohol derivatives (~350–378 g/mol) are heavier due to extended alkyl chains and hydroxyl groups, whereas the target compound (287.75 g/mol) is more compact .

- Activity: While (S)-quinolines synergize with dihydroartemisinin (DHA) in vitro and show a tenfold higher safety margin than MQ, the biological activity of the target compound remains uncharacterized .

Mefloquine (MQ)

MQ, a 2,8-bis(trifluoromethyl)-quinoline derivative, serves as a benchmark anti-malarial. Its molecular weight (378.3 g/mol) and bulky substituents contribute to its long half-life but also to neurotoxic side effects .

Heterocyclic Substitutions in Quinoline Derivatives

Data Tables

Table 1: Structural and Pharmacological Comparison

Table 2: Physicochemical Properties

| Property | Target Compound | (S)-Pentyl Quinoline | Mefloquine (MQ) |

|---|---|---|---|

| LogP (Predicted) | ~3.5 (moderate lipophilicity) | ~4.2 | ~4.8 (highly lipophilic) |

| Solubility | Likely low (oxadiazole) | Moderate (polar groups) | Low |

| Metabolic Stability | High (oxadiazole ring) | Moderate | Low (ester hydrolysis) |

Research Implications and Gaps

- Activity Data: The anti-malarial or other biological activities of this compound remain unexplored.

- Safety Profile : The discontinued commercial status may reflect undisclosed toxicity or synthesis challenges, warranting further investigation.

- Structural Optimization : The oxadiazole group offers opportunities for designing derivatives with improved pharmacokinetics, leveraging its stability and hydrogen-bonding capacity.

Biological Activity

2-Chloro-7-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline (CAS 1142201-66-8) is a synthetic compound of interest due to its potential biological activities, particularly in the fields of antifungal and antibacterial research. This article reviews the biological activity of this compound, focusing on its efficacy against various pathogens and its potential applications in medicinal chemistry.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

Research has indicated that compounds containing quinoline and oxadiazole moieties exhibit significant biological activities. The biological activities of this compound have been evaluated primarily for antifungal and antibacterial properties.

Antifungal Activity

A study evaluating a series of quinoline-linked 1,2,4-oxadiazoles demonstrated that compounds similar to this compound exhibited potent antifungal activities against various fungal strains. For instance, the compound showed an inhibition rate of up to 86.1% against Sclerotinia sclerotiorum at a concentration of 50 mg/L , outperforming the control drug quinoxyfen which had an inhibition rate of 77.8% .

| Compound | Inhibition Rate (%) | EC50 (mg/L) |

|---|---|---|

| This compound | 86.1 | 5.17 |

| Quinoxyfen | 77.8 | 14.19 |

Antibacterial Activity

The antibacterial potential of this compound has also been assessed. Studies involving related compounds have shown promising results against Gram-positive and Gram-negative bacteria. For example, several derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.0048 mg/mL to 0.0195 mg/mL against various bacterial strains including E. coli and Bacillus mycoides .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that the presence of electron-withdrawing groups in the benzene ring enhances the antifungal activity of quinoline derivatives. Compounds with specific substitutions demonstrated improved efficacy against fungal pathogens compared to their unsubstituted counterparts .

Case Studies

Several case studies have highlighted the effectiveness of quinoline-based compounds in combating resistant strains of bacteria and fungi:

- Study on Antifungal Efficacy :

- Antibacterial Testing :

Q & A

Q. Purity assurance :

- Chromatography : Use HPLC (C18 columns, acetonitrile/water mobile phase) to isolate impurities (e.g., unreacted starting materials) .

- Crystallization : Recrystallization from ethanol or dichloromethane/hexane mixtures improves purity .

- Spectroscopic validation : Confirm structure via ¹H/¹³C-NMR (quinoline C-2 chlorine resonance at δ 160–165 ppm; oxadiazole protons at δ 8.1–8.5 ppm) .

What spectroscopic methods are recommended for characterizing the oxadiazole and quinoline moieties in this compound?

Basic

Answer:

- ¹H/¹³C-NMR :

- IR Spectroscopy : Confirm oxadiazole C=N stretches (1570–1620 cm⁻¹) and quinoline C-Cl (750–800 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- X-ray crystallography : Use SHELX programs for crystal structure refinement to resolve ambiguities in substituent positions .

How can computational modeling predict the biological targets of this compound, and what validation methods are used?

Advanced

Answer:

- Molecular docking (AutoDock/Vina) : Screen against cancer-related targets (e.g., kinase enzymes) using the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level) .

- QSAR models : Correlate substituent properties (e.g., oxadiazole ring hydrophobicity) with cytotoxicity data from analogues .

- Validation :

What strategies are effective in resolving contradictory cytotoxicity data across different cancer cell lines?

Advanced

Answer:

- Assay standardization :

- Metabolic stability : Check compound degradation via HPLC post-incubation; instability in certain media may explain variability .

- Cellular uptake studies : Use LC-MS/MS to quantify intracellular concentrations, as poor permeability may cause false negatives .

- Target profiling : Perform kinase inhibition assays to confirm on-target effects if cytotoxicity varies by cell lineage .

How can reaction conditions be optimized to enhance the yield of the oxadiazole ring formation during synthesis?

Advanced

Answer:

- Catalyst selection : Use CuI (10 mol%) in click chemistry for regioselective triazole formation (if modifying oxadiazole) .

- Solvent optimization : Polar aprotic solvents (DMF or DMSO) improve cyclization efficiency compared to THF .

- Temperature control : Microwave-assisted synthesis (100°C, 30 min) reduces side reactions vs. conventional heating .

- Workup modifications :

What crystallographic techniques are critical for resolving ambiguities in the compound’s solid-state structure?

Advanced

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.